molecular formula C21H25BrN2OS B12704268 Imidazo(2,1-b)thiazol-3-ol, 3-(2,3-dimethylphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide CAS No. 86346-82-9

Imidazo(2,1-b)thiazol-3-ol, 3-(2,3-dimethylphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide

Cat. No.: B12704268
CAS No.: 86346-82-9
M. Wt: 433.4 g/mol
InChI Key: MCNITRWAMPULIM-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazol-3-ol, 3-(2,3-dimethylphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as the 2,3-dimethylphenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.

    Hydrobromide Formation: Conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(1,2-a)pyridine Derivatives: Known for their biological activities.

    Thiazole Derivatives: Widely studied for their pharmacological properties.

    Benzimidazole Derivatives: Used in medicinal chemistry for their therapeutic potential.

Uniqueness

Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features and the presence of diverse substituents, which contribute to their distinct biological and chemical properties.

Properties

CAS No.

86346-82-9

Molecular Formula

C21H25BrN2OS

Molecular Weight

433.4 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide

InChI

InChI=1S/C21H24N2OS.BrH/c1-15-7-6-10-18(16(15)2)21(24)19(25-20-22-13-14-23(20)21)12-11-17-8-4-3-5-9-17;/h3-10,19,24H,11-14H2,1-2H3;1H

InChI Key

MCNITRWAMPULIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(C(SC3=NCCN32)CCC4=CC=CC=C4)O)C.Br

Origin of Product

United States

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